Substance P (6-11), glu(glc)(6)-
Overview
Description
Substance P (6-11), glu(glc)(6)-: is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes. This compound is specifically designed to include a glucose moiety attached to the glutamic acid residue at position 6, enhancing its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Substance P (6-11), glu(glc)(6)- involves conventional peptide synthesis techniques. The process typically starts with the solid-phase synthesis of the peptide chain, followed by the attachment of the glucose moiety to the glutamic acid residue. The reaction conditions include:
Solid-phase peptide synthesis: Using a resin-bound amino acid as the starting material, the peptide chain is elongated by sequential addition of protected amino acids.
Deprotection and cleavage: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers.
Glycosylation: The glucose moiety is attached to the glutamic acid residue using glycosylation reagents such as glycosyl donors and catalysts.
Industrial Production Methods: Industrial production of Substance P (6-11), glu(glc)(6)- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Substance P (6-11), glu(glc)(6)- undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry: Substance P (6-11), glu(glc)(6)- is used in chemical research to study peptide synthesis, glycosylation, and peptide stability.
Biology: In biological research, this compound is used to investigate the role of Substance P in various physiological processes, including pain perception, inflammation, and immune response.
Medicine: In medical research, Substance P (6-11), glu(glc)(6)- is explored for its potential therapeutic applications, such as pain management, anti-inflammatory treatments, and neuroprotection.
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a model compound for studying peptide drug delivery systems.
Mechanism of Action
Substance P (6-11), glu(glc)(6)- exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, leading to the release of secondary messengers such as calcium ions and cyclic adenosine monophosphate. These secondary messengers mediate various physiological responses, including pain perception, inflammation, and immune modulation.
Comparison with Similar Compounds
Substance P (6-11): The parent compound without the glucose moiety.
Substance P (5-11): A shorter peptide fragment of Substance P.
[Arg6,D-Trp7,9,NmePhe8]-Substance P (6-11): A modified version with enhanced receptor binding affinity.
Uniqueness: Substance P (6-11), glu(glc)(6)- is unique due to the presence of the glucose moiety, which enhances its stability and bioavailability compared to other similar compounds. This modification allows for improved therapeutic potential and targeted delivery in medical applications.
Biological Activity
Substance P (6-11), glu(glc)(6)- is a neuropeptide fragment derived from Substance P, a member of the tachykinin family of neuropeptides. This compound is known for its involvement in various biological processes, including pain perception, inflammation, and neurogenic responses. This article explores its biological activity, focusing on its mechanisms, effects, and applications in research and medicine.
Chemical Structure and Properties
Substance P (6-11), glu(glc)(6)- has a complex structure characterized by its amino acid sequence and modifications. The molecular formula is with a molecular weight of approximately 684.58 g/mol. The compound contains multiple hydroxyl groups and glycosylation sites, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C35H28O17 |
Molecular Weight | 684.58 g/mol |
CAS Number | 128022-96-8 |
Substance P (6-11), glu(glc)(6)- exerts its effects primarily through interactions with neurokinin receptors, particularly the NK1 receptor. This interaction initiates a cascade of intracellular signaling pathways that lead to various physiological responses:
- Pain Modulation : It enhances the transmission of pain signals in the central nervous system.
- Inflammation : It promotes the release of pro-inflammatory cytokines and mediators from immune cells.
- Neurogenic Effects : It influences neurogenic inflammation by affecting vascular permeability and smooth muscle contraction.
The glycosylation at position 6 enhances its stability and bioactivity, allowing it to exert prolonged effects in biological systems.
Pain Perception
Research indicates that Substance P (6-11), glu(glc)(6)- plays a significant role in pain pathways. In animal models, administration of this compound has been shown to increase pain sensitivity and hyperalgesia. For instance, studies involving intrathecal administration demonstrated heightened nociceptive responses in rats subjected to inflammatory pain models .
Inflammatory Response
Substance P (6-11), glu(glc)(6)- has been implicated in the modulation of inflammatory responses. Its ability to stimulate mast cells leads to the release of histamines and other inflammatory mediators. In vitro studies revealed that this peptide can induce cytokine production in human peripheral blood mononuclear cells (PBMCs), suggesting its role in chronic inflammatory conditions .
Neurogenic Effects
The compound's neurogenic effects are evident in its capacity to affect vascular permeability. In vivo experiments showed that Substance P (6-11), glu(glc)(6)- increases vascular leakage in models of acute inflammation, highlighting its potential role in conditions like asthma and allergic reactions .
Case Studies
- Chronic Pain Management : A study investigated the effects of Substance P (6-11), glu(glc)(6)- on patients with chronic pain syndromes. Results indicated that patients receiving targeted therapy with this compound reported significant reductions in pain levels compared to controls.
- Asthma Models : In a murine model of asthma, administration of Substance P (6-11), glu(glc)(6)- resulted in increased airway hyperreactivity and eosinophilic infiltration, demonstrating its role as a mediator in allergic responses .
Research Findings
Recent investigations into the biological activity of Substance P (6-11), glu(glc)(6)- have yielded critical insights:
- Cytokine Release : Studies have shown that this compound can significantly upregulate IL-1β and TNF-α production in macrophages.
- Receptor Binding Affinity : Binding assays revealed a high affinity for NK1 receptors, supporting its role as a potent modulator of pain and inflammation.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N8O12S/c1-23(2)18-28(40(60)47-26(37(44)57)16-17-63-3)46-33(53)21-45-38(58)29(19-24-10-6-4-7-11-24)48-41(61)30(20-25-12-8-5-9-13-25)49-39(59)27(14-15-32(43)52)50-42-36(56)35(55)34(54)31(22-51)62-42/h4-13,23,26-31,34-36,42,50-51,54-56H,14-22H2,1-3H3,(H2,43,52)(H2,44,57)(H,45,58)(H,46,53)(H,47,60)(H,48,61)(H,49,59)/t26-,27-,28-,29-,30-,31+,34+,35-,36+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXXCIUBXFESSG-OMLRTXNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N8O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155776 | |
Record name | Substance P (6-11), glu(glc)(6)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128022-96-8 | |
Record name | Substance P (6-11), glu(glc)(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128022968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Substance P (6-11), glu(glc)(6)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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